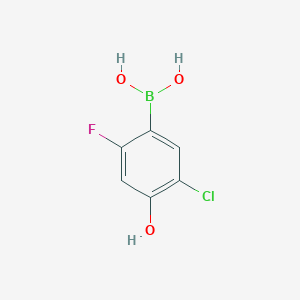

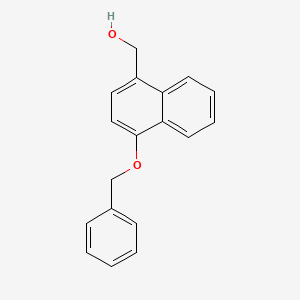

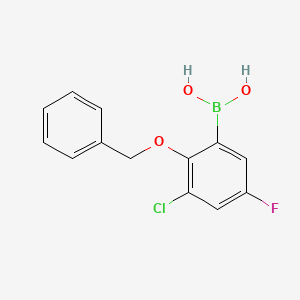

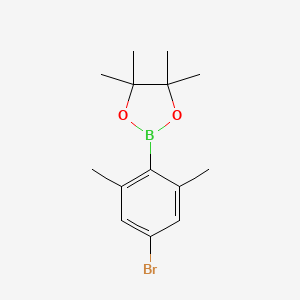

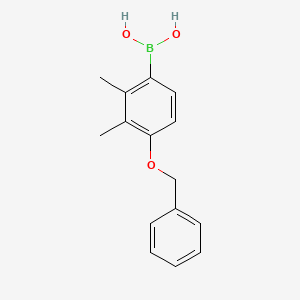

(4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid” is a type of boronic acid. Boronic acids are highly valuable building blocks in organic synthesis . They are generally environmentally benign and readily prepared .

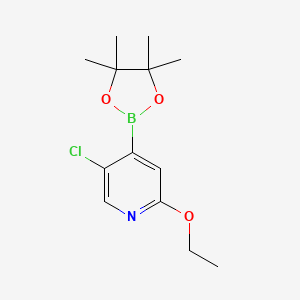

Synthesis Analysis

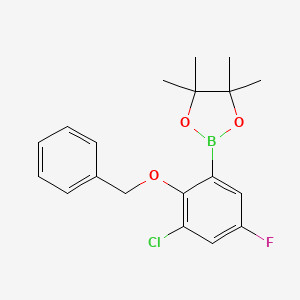

Boronic acids can be synthesized using various methods. One of the methods involves the protodeboronation of pinacol boronic esters . This method utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation . Another method involves the use of diboronyl esters of dialkoxyboranes as diboronic acid reagents .Chemical Reactions Analysis

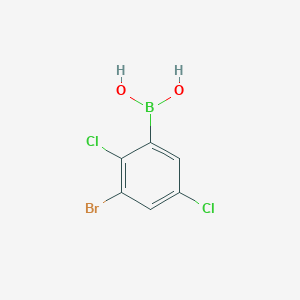

Boronic acids are involved in various chemical reactions. One of the most widely applied reactions is the Suzuki–Miyaura (SM) cross-coupling . This reaction involves the oxidative addition of palladium to form a new Pd–C bond . Another reaction involves the protodeboronation of pinacol boronic esters .科学的研究の応用

Organic Optoelectronics

Boron-dipyrromethene (BODIPY)-based materials, including those utilizing boronic acid derivatives, have emerged as promising candidates for applications in organic light-emitting diodes (OLEDs). Their structural design and synthesis offer potential as 'metal-free' infrared emitters, promoting advancements in OLED technology due to their aggregation-induced emission (AIE) properties (Squeo & Pasini, 2020).

Medicinal Chemistry

Benzoxaborole compounds, closely related to boronic acids, have found broad applications in medicinal chemistry. They have been used to design new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents, with two derivatives clinically approved for treating onychomycosis and atopic dermatitis. Their unique mechanism of action and ease of preparation make them a significant area of interest in pharmaceutical research (Nocentini, Supuran, & Winum, 2018).

Antiprotozoal Treatments

Research on boron-based drugs has identified benzoxaboroles as promising treatments for neglected tropical diseases like human African trypanosomiasis, malaria, and Chagas disease. The boron compounds' ability to interact with biochemical targets through an empty p-orbital is crucial to their therapeutic efficacy (Jacobs, Plattner, & Keenan, 2011).

Drug Design

The incorporation of boronic acids into drug discovery efforts has been increasing, with several boronic acid drugs approved by regulatory agencies. Boronic acids are valued for their potential to enhance drug potency and improve pharmacokinetic profiles, making them an important element in future drug development projects (Plescia & Moitessier, 2020).

Environmental Applications

In addition to medicinal applications, boron compounds have shown promise in environmental and industrial applications. For example, boron removal by reverse osmosis membranes in seawater desalination processes is critical for producing drinking water from seawater. Understanding the mechanisms behind boron rejection by these membranes is essential for optimizing desalination technology (Tu, Nghiem, & Chivas, 2010).

作用機序

The mechanism of action of boronic acids involves electronically divergent processes with the metal catalyst . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2,3-dimethyl-4-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO3/c1-11-12(2)15(9-8-14(11)16(17)18)19-10-13-6-4-3-5-7-13/h3-9,17-18H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXMRCUTKIIJKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OCC2=CC=CC=C2)C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。